PF-00956980

JAK-STAT signaling Immunology Inflammation

Procure PF-00956980 for its unique mechanism of action: dose-dependent depletion of total JAK2/3 protein levels in human PBMCs while sparing JAK1. This property is not replicated by tofacitinib or other JAK inhibitors, making it essential for dissecting kinase-independent JAK functions. Validated for in vivo T-cell immunomodulation studies (DTH).

Molecular Formula C18H26N6O
Molecular Weight 342.4 g/mol
CAS No. 384335-57-3
Cat. No. B10764302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-00956980
CAS384335-57-3
Molecular FormulaC18H26N6O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4
InChIInChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1
InChIKeyRONMOMUOZGIDET-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-00956980 (PF-956980): Pyrrolopyrimidine JAK Pan-Inhibitor for Inflammatory Disease Research Procurement


PF-00956980 (also designated PF-956980, CAS 384335-57-3, and its hydrated form 1262832-74-5) is a synthetic organic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class [1]. It functions as an ATP-competitive, reversible pan-JAK (Janus kinase) inhibitor, exhibiting in vitro inhibitory activity against JAK1, JAK2, and JAK3 . Additionally, PF-00956980 has been characterized as an antagonist of the FGF1 receptor and a modulator of PDGF, Flt3, and VEGF receptor signaling .

PF-00956980 JAK2/3 Protein Depletion Mechanism Prevents Generic Substitution with Standard JAK Inhibitors


Substituting PF-00956980 with a generic JAK inhibitor such as tofacitinib, ruxolitinib, or baricitinib is scientifically unsound due to its unique, non-catalytic mechanism of action. Unlike conventional ATP-competitive JAK inhibitors that solely block kinase activity, PF-00956980 induces a dose- and time-dependent reduction in total JAK2 and JAK3 protein levels in human peripheral blood mononuclear cells (PBMCs) while sparing JAK1 protein [1]. This activity, potentially mediated through modulation of JAK2/3 protein synthesis, is not observed with tofacitinib or any other clinically relevant JAK inhibitor, making PF-00956980 irreplaceable for studies requiring JAK isozyme depletion rather than mere enzymatic inhibition [2].

PF-00956980 Quantitative Comparative Evidence: JAK Isozyme Selectivity, Kinome Profiling, and In Vivo PK Parameters


JAK1 Relative Selectivity Profile: PF-00956980 vs. Clinically Approved JAK Inhibitors

PF-00956980 exhibits a JAK isozyme inhibition profile that is qualitatively distinct from the principal clinically approved JAK inhibitors, particularly regarding JAK1:JAK2 selectivity. In cell-free enzyme assays, PF-00956980 displays a JAK1 IC50 of 2.2 μM and a JAK2 IC50 of 23.1 μM, yielding a JAK2/JAK1 IC50 ratio of approximately 10.5 . In contrast, tofacitinib demonstrates JAK1 IC50 of 15.1 nM and JAK2 IC50 of 77.4 nM (JAK2/JAK1 ratio ~5.1) [1]; ruxolitinib shows JAK1 IC50 of 3.3 nM and JAK2 IC50 of 2.8 nM (ratio ~0.85) [2]; baricitinib exhibits JAK1 IC50 of 5.9 nM and JAK2 IC50 of 5.7 nM (ratio ~0.97) [3]; and upadacitinib presents JAK1 IC50 of 0.76 nM and JAK2 IC50 of 19 nM (ratio ~25) [4]. The combination of reduced absolute potency but distinct relative JAK1 preference positions PF-00956980 as a specialized tool compound for experimental contexts requiring JAK1-biased inhibition at micromolar working concentrations.

JAK-STAT signaling Immunology Inflammation

Kinome-Wide Selectivity: PF-00956980 Nanomolar Activity Restricted to JAK3 in 30-Kinase Panel

PF-00956980 was evaluated against a panel of 30 diverse kinases and demonstrated nanomolar inhibitory potency exclusively against JAK3, with no significant activity detected against other kinase families including the EGFR family [1]. In direct head-to-head comparison using the same panel, the commercially available JAK3 inhibitors WHI-P131 and WHI-P154 were found to lack both potency and selectivity, exhibiting nanomolar inhibition of EGFR family kinases instead [1]. The cellular and whole-blood activity of PF-00956980 paralleled its enzyme assay selectivity, confirming functional target engagement in physiologically relevant matrices [2].

Kinase selectivity Off-target profiling JAK3 inhibition

Unique JAK2/3 Protein Depletion Mechanism vs. Tofacitinib and Other JAK Inhibitors

PF-00956980 uniquely induces dose- and time-dependent reduction of total JAK2 and JAK3 protein levels in human peripheral blood mononuclear cells (PBMCs), as quantified by Western blot analysis, while JAK1 protein levels remain unchanged [1]. This mechanism—potentially involving modulation of JAK2/3 protein synthesis—has no published precedent among other JAK inhibitors, including tofacitinib, for which no such protein depletion has been reported [2]. The effect is specific to JAK2 and JAK3 isozymes and represents a pharmacodynamic endpoint that is orthogonal to standard kinase activity inhibition measurements.

JAK protein degradation Pharmacodynamic biomarker PBMC assay

In Vivo Efficacy in Delayed-Type Hypersensitivity Model

PF-00956980 demonstrated statistically significant in vivo efficacy in inhibiting the delayed-type hypersensitivity (DTH) reaction in mice, confirming that its in vitro potency and selectivity translate to pharmacodynamic activity in a whole-animal model of T-cell mediated inflammation [1]. While quantitative dose-response parameters (ED50) are not provided in the primary publication, the qualitative demonstration of in vivo efficacy distinguishes PF-00956980 from tool compounds that lack validation beyond cell-free or cellular assays.

In vivo pharmacology Delayed-type hypersensitivity Immunomodulation

Rat and Dog Pharmacokinetic Parameters: Oral Bioavailability and Clearance

Pharmacokinetic evaluation of PF-00956980 in rat and dog revealed species-dependent oral bioavailability and clearance characteristics. In rat, intravenous administration (0.5 mg/kg) produced a clearance (Cl) of 48 mL/min/kg and a volume of distribution at steady state (Vss) of 0.8 L/kg, with a terminal half-life (T1/2) of 2.1 h; oral bioavailability following a 1 mg/kg dose was <5% . In dog, intravenous administration (0.1 mg/kg) yielded a Cl of 18 mL/min/kg and the same Vss of 0.8 L/kg, with a longer T1/2 of 4.8 h . The unbound clearance (Clunbound) exceeded 18,000 mL/min/kg in both species, indicating extensive plasma protein binding .

Pharmacokinetics ADME Preclinical DMPK

PF-00956980 High-Value Research Applications: JAK3 Selectivity Profiling, Scaffold Function Studies, and Preclinical Inflammation Models


JAK3-Specific Kinase Selectivity Controls in Cellular Signaling Assays

PF-00956980 is validated for use as a kinome-profiled, JAK3-selective control compound in cellular signaling experiments requiring clean target engagement data. Its demonstrated nanomolar potency restricted to JAK3 in a 30-kinase panel, and the parallel selectivity observed in whole-blood assays, enables researchers to attribute observed biological effects specifically to JAK3 inhibition rather than off-target kinase activity [1]. This contrasts sharply with the non-selective JAK3 tool compounds WHI-P131 and WHI-P154, which inhibit EGFR family kinases at nanomolar concentrations and thus confound data interpretation [2].

Investigating JAK2/3 Protein Scaffolding and Non-Catalytic Functions

PF-00956980 uniquely enables studies examining the scaffolding or non-catalytic functions of JAK2 and JAK3 proteins, independent of their kinase activity. The compound's ability to dose- and time-dependently deplete total JAK2 and JAK3 protein levels in human PBMCs—while sparing JAK1—provides a pharmacologic tool to dissect kinase-dependent versus kinase-independent signaling functions [3]. This capability is not available with any other commercially available JAK inhibitor, including tofacitinib, which inhibit kinase activity without altering total JAK protein expression [4].

Preclinical In Vivo Efficacy Studies in T-Cell Mediated Inflammation

PF-00956980 is appropriate for in vivo pharmacology studies in rodent models of T-cell mediated inflammatory disease, particularly delayed-type hypersensitivity (DTH). The compound has demonstrated in vivo efficacy in inhibiting the DTH reaction in mice, confirming that its in vitro JAK3 selectivity translates to functional immunomodulation in a whole-animal context [5]. Researchers should note the low oral bioavailability (<5% in rat) and species-dependent clearance when designing in vivo dosing regimens, and may need to consider parenteral administration routes to achieve adequate exposure .

Lung and Skin Inflammatory Disease Mechanism-of-Action Research

PF-00956980 is referenced as a suitable tool compound for mechanistic studies in pulmonary and dermatologic inflammation research . Its JAK1:JAK2:JAK3 inhibition profile (IC50 values of 2.2 μM, 23.1 μM, and 59.9 μM, respectively) provides a distinct pharmacologic signature that may help delineate the relative contributions of individual JAK isozymes to cytokine-driven pathology in these tissues. The compound's reversible, ATP-competitive binding mode permits washout experiments to assess reversibility of JAK-STAT pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-00956980

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.